molecular formula C3Br2ClF5 B1607901 1,2-Dibromo-2-chloropentafluoropropane CAS No. 661-93-8

1,2-Dibromo-2-chloropentafluoropropane

Cat. No.: B1607901
CAS No.: 661-93-8
M. Wt: 326.28 g/mol
InChI Key: SPPSQICIGVCHMM-UHFFFAOYSA-N
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Description

1,2-Dibromo-2-chloropentafluoropropane is a halogenated alkane featuring bromine, chlorine, and fluorine substituents on a propane backbone. Its molecular structure includes bromine atoms at positions 1 and 2, a chlorine atom at position 2, and five fluorine atoms distributed across the remaining positions. This article compares its inferred properties with those of structurally related compounds, leveraging available research on analogs to highlight key differences and implications.

Properties

IUPAC Name

1,2-dibromo-2-chloro-1,1,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br2ClF5/c4-1(6,2(5,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPSQICIGVCHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Br)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378503
Record name 1,2-Dibromo-2-chloropentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661-93-8
Record name 1,2-Dibromo-2-chloropentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-2-chloropentafluoropropane can be synthesized through the halogenation of pentafluoropropane. The process typically involves the addition of bromine and chlorine to pentafluoropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation reactors where pentafluoropropane is continuously fed into the reactor along with bromine and chlorine gases. The reaction is maintained at a specific temperature and pressure to ensure optimal yield and purity of the final product. The crude product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-2-chloropentafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dibromo-2-chloropentafluoropropane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-2-chloropentafluoropropane involves its high reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-Dibromo-3-chloropropane (DBCP)

Structural Differences: DBCP (CASRN 96-12-8) has bromine at positions 1 and 3 and chlorine at position 3, unlike the target compound’s bromine and chlorine at positions 1 and 2. Applications: DBCP was historically used as a soil fumigant and nematicide but was banned in many countries due to its reproductive toxicity and carcinogenicity . Toxicity: The U.S. EPA classifies DBCP as a likely human carcinogen, with an inhalation Reference Concentration (RfC) established in 1991 and updated in 2003 to include screening-level literature reviews .

1,2-Dibromoethane (Ethylene Dibromide)

Structural Differences: Ethylene dibromide (CASRN 106-93-4) is a dibrominated ethane, lacking chlorine and fluorine. Applications: It was widely used as a pesticide and gasoline additive . Unlike the target compound, its smaller molecular size and lack of fluorine result in higher volatility and shorter atmospheric half-life. Environmental Impact: Ethylene dibromide is highly toxic to aquatic life and a suspected carcinogen.

1,2-Dichloropropane (Propylene Dichloride)

Applications: It is used in chemical synthesis and as a solvent in thermoplastic systems . The absence of bromine and fluorine likely reduces its toxicity compared to the target compound but limits its flame-retardant properties.

Dichlorotetrafluoroethane (Freon 114)

Structural Differences : Freon 114 (CASRN 76-14-2) is a fully fluorinated ethane with two chlorine atoms.
Applications : Used as a refrigerant and propellant, its high fluorine content contributes to ozone depletion . The target compound’s bromine content may exacerbate ozone depletion compared to Freon 114, while its propane backbone could increase soil adsorption.

Data Table: Comparative Analysis of Halogenated Compounds

Compound Name CASRN Molecular Formula Key Uses Toxicity Profile Environmental Persistence
1,2-Dibromo-2-chloropentafluoropropane Not Available C₃Br₂ClF₅ Hypothesized: Industrial solvent Data limited; fluorination may reduce bioavailability Likely high (fluorine content)
1,2-Dibromo-3-chloropropane (DBCP) 96-12-8 C₃H₄Br₂Cl Soil fumigant (historical) Carcinogenic, reproductive toxin High (groundwater contaminant)
1,2-Dibromoethane 106-93-4 C₂H₄Br₂ Pesticide, gasoline additive Carcinogenic, aquatic toxicity Moderate (volatile)
1,2-Dichloropropane 78-87-5 C₃H₆Cl₂ Solvent, chemical synthesis Liver/kidney damage (low doses) Low to moderate
Dichlorotetrafluoroethane (Freon 114) 76-14-2 C₂Cl₂F₄ Refrigerant Low acute toxicity Very high (ozone depletion)

Research Findings and Discussion

  • Fluorination Effects: The fluorine atoms in this compound likely enhance its thermal and chemical stability compared to non-fluorinated analogs like DBCP, increasing its persistence in the environment .
  • Toxicity Trade-offs : Bromine and chlorine may confer toxicity similar to DBCP, but fluorination could reduce metabolic activation. However, synergistic effects remain unstudied.
  • Regulatory Gaps : Unlike DBCP, which has extensive EPA assessments , the target compound lacks standardized toxicity or exposure guidelines, underscoring the need for further research.

Biological Activity

1,2-Dibromo-2-chloropentafluoropropane (also known as DBCPF) is a halogenated compound with significant biological activity and toxicity implications. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

This compound is characterized by its complex halogenated structure, which influences its reactivity and biological interactions. The compound's molecular formula is C3H3Br2ClF5C_3H_3Br_2ClF_5, and it features multiple halogen substituents that contribute to its chemical stability and potential toxicity.

Metabolism and Toxicokinetics

The metabolism of DBCPF primarily involves cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can bind to cellular macromolecules, resulting in various toxicological effects:

  • DNA Damage : Studies indicate that DBCPF induces DNA strand breaks and alters the activity of microsomal enzymes, suggesting a genotoxic potential (Kluwe et al., 1983; Suzuki & Lee, 1981) .
  • Tissue Distribution : Following exposure, DBCPF is found in significant concentrations in the liver and kidneys, where it exerts its toxic effects. The compound's half-life in biological systems is approximately 2–3 hours, with metabolites being excreted primarily through urine .

Reproductive Toxicity

Research has documented that DBCPF exposure leads to reproductive toxicity, particularly in male subjects. In occupational settings, decreased sperm counts and altered sperm morphology have been observed among workers exposed to halogenated hydrocarbons similar to DBCPF .

Case Study: Testicular Damage in Rodents

  • In experimental studies involving rats and guinea pigs, DBCPF was shown to cause significant testicular damage. The compound activated more rapidly in rat testicular cells compared to human cells, indicating a species-specific sensitivity .
SpeciesDose (µmol/kg)Observed Effect
Rats680Testicular DNA damage
Guinea Pigs680Testicular DNA damage
MiceHigher dosesMinimal or no DNA damage observed

Carcinogenic Potential

DBCPF has been linked to carcinogenic effects based on animal studies. In a study involving Fischer 344 rats exposed to similar compounds, an increased incidence of tumors in the liver and lungs was noted .

Table: Tumor Incidence in Animal Models

CompoundTumor TypeIncidence (%)
1,2-Dibromo-3-chloropropaneLiver Carcinomas42%
Lung TumorsSignificant

Environmental Impact

DBCPF is also recognized for its environmental persistence and potential bioaccumulation. Its halogenated nature contributes to its stability in various ecosystems, raising concerns regarding long-term ecological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-2-chloropentafluoropropane
Reactant of Route 2
1,2-Dibromo-2-chloropentafluoropropane

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